Ethyl 4-(rhamnosyloxy)benzylcarbamate

Descripción

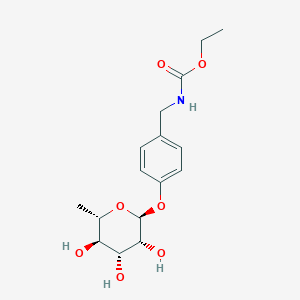

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-3-22-16(21)17-8-10-4-6-11(7-5-10)24-15-14(20)13(19)12(18)9(2)23-15/h4-7,9,12-15,18-20H,3,8H2,1-2H3,(H,17,21)/t9-,12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNZZQOFLFJJJZ-NBUQLFNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801158480 | |

| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208346-80-9 | |

| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208346-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(rhamnosyloxy)benzylcarbamate is a naturally occurring carbamate (B1207046) glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and available quantitative data. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

The principal natural source of this compound is the leaves of Moringa oleifera Lam., a plant belonging to the Moringaceae family.[1][2] Moringa oleifera, commonly known as the drumstick tree, is native to the sub-Himalayan tracts of India, Pakistan, Bangladesh, and Afghanistan and is widely cultivated in tropical and subtropical regions. The leaves of this plant are a rich source of various bioactive compounds, including glycosides, flavonoids, and alkaloids. Several studies have identified a range of carbamate and thiocarbamate glycosides from Moringa oleifera leaves, highlighting the plant's complex phytochemical profile.[1][3]

Experimental Protocols: Isolation of Compounds from Moringa oleifera Leaves

While a specific protocol solely for the isolation of this compound is not extensively detailed in the available literature, a comprehensive method for the fractionation and purification of various metabolites, including glycosides and alkaloids from Moringa oleifera leaves, provides a robust framework. The following protocol is adapted from a study on the laxative metabolites from the leaves of Moringa oleifera.

I. Extraction

-

Plant Material Preparation:

-

Collect fresh leaves of Moringa oleifera.

-

Dry the leaves in a shaded, well-ventilated area until they are brittle.

-

Grind the dried leaves into a coarse powder.

-

-

Solvent Extraction:

-

Macerate 18 kg of the dried leaf powder in 100 L of 95% ethanol (B145695) at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated black syrup.

-

II. Liquid-Liquid Partitioning

-

Initial Partitioning:

-

Suspend the concentrated black syrup in 30 L of water.

-

Perform successive extractions with the following solvents in the given order:

-

Petroleum ether (3 x 30 L)

-

Ethyl acetate (B1210297) (3 x 30 L)

-

n-butanol (3 x 30 L)

-

-

-

Fraction Collection:

-

Collect and concentrate each solvent fraction separately. The ethyl acetate fraction has been shown to contain a variety of bioactive glycosides.

-

III. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Subject the dried ethyl acetate fraction (1.2 kg) to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) in the following ratios (v/v): 100:1, 50:1, 20:1, 10:1, 3:1, 1:1, and 0:1.

-

Collect the eluate in several fractions (e.g., Fractions A-G) based on the elution profile.

-

-

Further Purification of Selected Fractions:

-

Further purify the collected fractions using a combination of chromatographic techniques. For instance, a fraction rich in glycosides (e.g., Fraction E, 175 g) can be subjected to:

-

MCI-gel chromatography: A type of reversed-phase chromatography suitable for the separation of polar compounds.

-

Sephadex LH-20 chromatography: A size-exclusion chromatography method often used for the separation of natural products. Elute with a mixture of chloroform (B151607) and methanol (B129727) (1:1).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound. A typical mobile phase for glycoside separation is a gradient of methanol and water.

-

-

Data Presentation

Table 1: Niazimicin Content in Various Extracts and Fractions of Moringa oleifera

| Plant Part | Extraction/Fractionation | Niazimicin Content (mg% ± SD) |

| Seeds | Ethanolic Extract | 620 ± 3.2 |

| Leaves | Ethanolic Extract | Lower than seeds |

| Seeds | Methylene Chloride Fraction | 450 ± 2.4 |

| Seeds | Ethyl Acetate Fraction | Lower than Methylene Chloride Fraction |

Data adapted from a study on the standardization of niazimicin content.[4][5]

Visualization

Experimental Workflow for the Isolation of Compounds from Moringa oleifera Leaves

Caption: Isolation workflow from Moringa oleifera leaves.

Conclusion

This technical guide consolidates the current knowledge on the natural source and isolation of this compound. The primary source is confirmed to be Moringa oleifera leaves. A detailed, multi-step isolation protocol involving solvent extraction, liquid-liquid partitioning, and various chromatographic techniques is provided as a practical guide for researchers. While specific yield data for the target compound remains to be fully elucidated, the presented methodologies offer a solid foundation for its successful isolation and further investigation. The absence of information on associated signaling pathways underscores an area for future research, where the isolated compound can be utilized to explore its biological activities and mechanisms of action.

References

- 1. Fully acetylated carbamate and hypotensive thiocarbamate glycosides from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Purification of Phenolic Glycoside 1 from Moringa oleifera Seeds and Formulation of Its Liposome Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niaziminin, a thiocarbamate from the leaves of Moringa oleifera, holds a strict structural requirement for inhibition of tumor-promoter-induced Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Standardization of niazimicin content in Moringa oleifera Lam." by Eman M. Abdelsayed, Amira Abdel Motaal et al. [jfda-online.com]

- 5. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 4-(rhamnosyloxy)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway and detailed characterization methods for Ethyl 4-(rhamnosyloxy)benzylcarbamate. As this compound is not widely reported in existing literature, the methodologies presented herein are based on established and reliable chemical principles for the synthesis and analysis of structurally related glycosylated phenolic compounds.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a three-step process. This pathway is designed for efficiency and control over stereochemistry, beginning with the formation of the aglycone, followed by a stereoselective glycosylation, and concluding with deprotection to yield the target molecule.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxybenzylcarbamate (Aglycone)

This protocol describes the formation of the carbamate (B1207046) aglycone from 4-hydroxybenzylamine using ethyl chloroformate under basic conditions.

Materials:

-

4-Hydroxybenzylamine hydrochloride

-

Ethyl chloroformate

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve 4-hydroxybenzylamine hydrochloride (1.0 eq) in deionized water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 M aqueous solution of NaOH until the pH of the solution is approximately 9-10.

-

Add ethyl chloroformate (1.1 eq) dropwise to the stirring solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate/hexane gradient) to yield pure Ethyl 4-hydroxybenzylcarbamate.

Step 2: Glycosylation via Koenigs-Knorr Reaction

This procedure details the coupling of the aglycone with a protected rhamnose donor, specifically acetobromo-α-L-rhamnose, using a silver salt promoter.[1][2]

Caption: Experimental workflow for the Koenigs-Knorr glycosylation step.

Materials:

-

Ethyl 4-hydroxybenzylcarbamate (1.0 eq)

-

Acetobromo-α-L-rhamnose (1.2 eq)

-

Silver(I) carbonate (Ag₂CO₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Molecular sieves (4Å)

-

Celite

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 4-hydroxybenzylcarbamate and freshly activated molecular sieves.

-

Add anhydrous DCM and stir the suspension.

-

Add acetobromo-α-L-rhamnose to the mixture.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Add Ag₂CO₃ in one portion to the stirring suspension.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the aglycone.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.

-

Wash the Celite pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography to yield the protected intermediate, Ethyl 4-(2,3,4-tri-O-acetyl-α-L-rhamnosyloxy)benzylcarbamate.

Step 3: Deprotection of Acetyl Groups

The final step involves the removal of the acetyl protecting groups from the rhamnose moiety under basic conditions (Zemplén deacetylation).

Materials:

-

Ethyl 4-(2,3,4-tri-O-acetyl-α-L-rhamnosyloxy)benzylcarbamate

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH

-

Amberlite IR120 H⁺ resin

-

Filter funnel

Procedure:

-

Dissolve the protected intermediate in anhydrous MeOH.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite IR120 H⁺ resin until the pH is neutral.

-

Filter off the resin and wash with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

If necessary, further purification can be achieved by recrystallization or flash chromatography.

Characterization Data

The following table summarizes the expected quantitative data for the characterization of the final product, this compound. These values are predicted based on data from structurally similar rhamnosylated phenolic compounds.[3][4][5]

| Analysis Technique | Parameter | Expected Value |

| ¹H NMR (500 MHz, CD₃OD) | Chemical Shift (δ, ppm) | ~7.3 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.4 (d, 1H, anomeric H-1'), ~4.2 (q, 2H, -OCH₂CH₃), ~4.1 (s, 2H, Ar-CH₂-N), ~3.2-4.0 (m, rhamnose protons), ~1.3 (d, 3H, rhamnose CH₃), ~1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (125 MHz, CD₃OD) | Chemical Shift (δ, ppm) | ~158.0 (C=O, carbamate), ~157.0 (Ar C-O), ~130.0 (Ar-CH), ~117.0 (Ar-CH), ~135.0 (Ar-C), ~102.0 (anomeric C-1'), ~70-75 (rhamnose carbons), ~62.0 (-OCH₂CH₃), ~45.0 (Ar-CH₂-N), ~18.0 (rhamnose CH₃), ~15.0 (-OCH₂CH₃) |

| Mass Spectrometry (ESI-MS) | [M+Na]⁺ | Calculated m/z: 392.15 |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3350 (O-H, N-H stretch), ~2950 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1610, 1510 (C=C stretch, aromatic), ~1230 (C-O stretch, ether/phenol), ~1060 (C-O stretch, glycoside)[3][6] |

Summary

This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. The proposed multi-step synthesis leverages well-established reactions such as carbamoylation and the Koenigs-Knorr glycosylation. The detailed protocols and expected characterization data provide a solid foundation for researchers to successfully synthesize and verify this novel compound. The provided workflows and data tables are intended to facilitate experimental planning and execution in a drug discovery or chemical research setting.

References

Spectroscopic and Biological Profile of Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and biological significance of Ethyl 4-(rhamnosyloxy)benzylcarbamate, a natural product isolated from Moringa oleifera. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a glycosidic carbamate (B1207046) with the molecular formula C₁₆H₂₃NO₇ and a molecular weight of 341.36 g/mol .[1] The structure, as confirmed by its IUPAC name ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate, consists of a benzylcarbamate moiety linked to a rhamnose sugar unit.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₇ | PubChem[1] |

| Molecular Weight | 341.36 g/mol | PubChem[1] |

| IUPAC Name | ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate | PubChem[1] |

| CAS Number | 208346-80-9 | BOC Sciences[] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the ¹H and ¹³C NMR chemical shift assignments for the rhamnosyloxyphenylmethyl core, based on the data reported for Niazimicin. The assignments for the ethyl carbamate moiety are predicted based on standard chemical shift ranges.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' | ~7.2-7.4 | d |

| H-3', H-5' | ~6.9-7.1 | d |

| H-1'' | ~5.3 | d |

| H-2'' | ~4.0 | m |

| H-3'' | ~3.7 | m |

| H-4'' | ~3.3 | m |

| H-5'' | ~3.8 | m |

| H-6'' (CH₃) | ~1.2 | d |

| -CH₂-N | ~4.2 | d |

| -O-CH₂-CH₃ | ~4.1 | q |

| -O-CH₂-CH₃ | ~1.2 | t |

| -NH- | ~5.0 | br s |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~156 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~116 |

| C-4' | ~130 |

| C=O | ~157 |

| -CH₂-N | ~45 |

| C-1'' | ~98 |

| C-2'' | ~70 |

| C-3'' | ~71 |

| C-4'' | ~72 |

| C-5'' | ~69 |

| C-6'' (CH₃) | ~18 |

| -O-CH₂-CH₃ | ~61 |

| -O-CH₂-CH₃ | ~15 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are based on its functional groups.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyls) | 3500-3200 | Strong, Broad |

| N-H (carbamate) | 3400-3200 | Medium |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (carbamate) | 1725-1700 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ether, alcohol) | 1260-1000 | Strong |

Mass Spectrometry (MS)

The expected mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 342 or 343, respectively.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 341 | [M]⁺ |

| 195 | [M - rhamnose + H]⁺ |

| 178 | [4-(rhamnosyloxy)benzyl]⁺ |

| 149 | [rhamnose - H₂O + H]⁺ |

| 121 | [C₈H₉O]⁺ (benzyl fragment) |

Experimental Protocols

Isolation from Moringa oleifera Leaves

This compound is a natural product found in the leaves of Moringa oleifera. A general procedure for the extraction and isolation of compounds from this plant is as follows:

-

Drying and Pulverization: Freshly collected leaves are air-dried at room temperature and then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Evaporation: The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography or Sephadex LH-20, with appropriate solvent systems to isolate the pure compound.

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of this compound as a therapeutic agent. It has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism.[3][4] Inhibition of DPP4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. This makes this compound a promising candidate for the development of new treatments for type 2 diabetes.

Caption: Inhibition of DPP4 by this compound.

The logical workflow for the discovery and characterization of this compound is outlined below.

Caption: Discovery and development workflow for the compound.

References

- 1. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]

- 4. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]

An In-depth Technical Guide to the Biological Activity of Glycosylated Benzylcarbamates and Related Glycosylated Benzyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the synthesis, biological evaluation, and experimental protocols for glycosylated benzylcarbamates and structurally related glycosylated benzyl (B1604629) derivatives, highlighting their potential as therapeutic agents.

Introduction

The conjugation of carbohydrate moieties to pharmacologically active molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. Glycosylation can improve aqueous solubility, metabolic stability, and target-cell recognition. Benzylcarbamates and related benzyl structures are recognized pharmacophores present in a variety of biologically active compounds. This guide provides a technical overview of the biological activities observed in glycosylated benzyl derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

Synthesis of Glycosylated Benzyl Derivatives

The synthesis of glycosylated benzyl derivatives often involves multi-step processes. A common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link a glycosyl moiety to a benzyl derivative.

A representative synthetic pathway for glucopyranosyl-conjugated benzyl derivatives is illustrated below. The process begins with the preparation of a glycosyl azide (B81097) and a propargylated benzyl derivative, which are then coupled via a click reaction.

Biological Activities

Anticancer Activity

Glucopyranosyl-conjugated benzyl derivatives have demonstrated significant cytotoxic activity against colorectal cancer (CRC) cells. The presence of the glucose moiety is thought to enhance uptake by cancer cells, which often overexpress glucose transporters (GLUTs).

Data Presentation: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives

The following table summarizes the in vitro cytotoxicity of a series of synthesized glucopyranosyl-conjugated benzyl derivatives against the human colorectal carcinoma cell line HCT-116 and the non-cancerous human embryonic kidney cell line 293T.[1][2]

| Compound ID | Benzyl Substituent | IC50 HCT-116 (µM) | IC50 293T (µM) | Selectivity Index (SI) |

| 8a | 4-Methyl | 6.4 ± 0.5 | > 100 | > 15.6 |

| 8b | Unsubstituted | 15.3 ± 1.2 | > 100 | > 6.5 |

| 8d | 4-Bromo | 0.24 ± 0.02 | > 100 | > 416.7 |

| 8e | 4-Chloro | 0.35 ± 0.03 | > 100 | > 285.7 |

| 8f | 4-Fluoro | 1.1 ± 0.1 | > 100 | > 90.9 |

| 8g | 4-Nitro | 1.3 ± 0.1 | > 100 | > 76.9 |

| 8h | 3-Bromo | 4.6 ± 0.4 | > 100 | > 21.7 |

| 8i | 2-Bromo | 5.5 ± 0.5 | > 100 | > 18.2 |

| 5-FU | (Positive Control) | 0.26 ± 0.02 | 1.5 ± 0.1 | 5.8 |

Selectivity Index (SI) = IC50 (293T) / IC50 (HCT-116)

Compound 8d , with a 4-bromo substituent on the benzyl ring, exhibited potency comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against HCT-116 cells but with a significantly improved selectivity towards the cancer cells.[1] Mechanistic studies indicated that the antiproliferative activity of compound 8d is achieved by inducing apoptotic cell death.[1]

Antimicrobial Activity

While direct data on glycosylated benzylcarbamates is scarce, related structures such as N-glycosylated-3-amidino carbamides have been synthesized and evaluated for their antimicrobial properties.[3] These studies provide a valuable reference for the potential antimicrobial applications of glycosylated carbamate (B1207046) structures.

Data Presentation: Antimicrobial Activity of N-Glycosylated-3-Amidino Carbamides

The antimicrobial activity of these compounds was assessed using the cup plate agar (B569324) diffusion method, with the zone of inhibition indicating the extent of antimicrobial efficacy.[3]

| Compound ID | Glycosyl Moiety | E. coli | S. aureus | P. vulgaris | K. pneumoniae | A. niger |

| 2a | Tetra-O-acetyl-β-D-glucosyl | ++ | +++ | ++ | + | ++ |

| 2b | Tetra-O-benzoyl-β-D-glucosyl | +++ | ++ | +++ | ++ | +++ |

| 2c | Tri-O-acetyl-β-D-xylosyl | ++ | ++ | + | ++ | ++ |

| 2d | Tetra-O-acetyl-β-D-galactosyl | + | +++ | ++ | +++ | + |

| 2e | Hepta-O-acetyl-β-D-lactosyl | +++ | + | +++ | ++ | +++ |

| 2f | Hepta-O-acetyl-β-D-maltosyl | ++ | ++ | + | ++ | ++ |

| Amikacin | (Standard) | ++++ | ++++ | ++++ | ++++ | N/A |

Zone of Inhibition (mm): + (5-10), ++ (11-15), +++ (16-20), ++++ (>20), N/A (Not Applicable)

The results indicate that several of the synthesized N-glycosylated carbamides exhibit moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus niger.[3]

Enzyme Inhibitory Activity

Benzylcarbamates have been investigated as inhibitors of various enzymes. For instance, a series of benzyl carbamates of 4-aminosalicylanilides were evaluated for their ability to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research.[4]

Data Presentation: BACE1 Inhibition by Benzyl Carbamates

The inhibitory activity was determined using a Fluorescence Resonance Energy Transfer (FRET) based assay.[4]

| Compound ID | R-Group on Anilide | % BACE1 Inhibition @ 10 µM |

| 9 | 4-Fluoro | 27.5% |

| Parent | Unsubstituted | 3.4% |

Although not glycosylated, these findings demonstrate the potential of the benzylcarbamate scaffold to interact with and inhibit enzyme activity. The introduction of a glycosyl moiety could potentially enhance this activity or alter the specificity of inhibition.

Experimental Protocols

Anticancer Activity: MTS Assay

The antiproliferative activity of the glucopyranosyl-conjugated benzyl derivatives was evaluated against the HCT-116 cell line using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1][2]

Detailed Methodology:

-

Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a period of 48 to 72 hours.

-

MTS Addition: Following the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium.

-

Data Analysis: The absorbance of the formazan product is measured at approximately 490 nm. The quantity of formazan product, as measured by the amount of 490 nm absorbance, is directly proportional to the number of living cells in culture. IC50 values are then calculated from the dose-response curves.

Antimicrobial Activity: Cup Plate Agar Diffusion Method

The cup plate (or agar well diffusion) method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[3][6]

Detailed Methodology:

-

Media Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a standard diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.

-

Compound Application: A fixed volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[6]

Enzyme Inhibition: BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to screen for enzyme inhibitors.[4]

Detailed Methodology:

-

Assay Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule, separated by the BACE1 cleavage site. In the intact substrate, the fluorescence of the donor is quenched by the acceptor due to their proximity (FRET). When BACE1 cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence.[7][8]

-

Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. Each well contains the BACE1 enzyme, the FRET substrate, and the test compound in an appropriate buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the BACE1 activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

Conclusion

The available evidence, though centered on structurally related analogues, strongly suggests that glycosylated benzylcarbamates are a promising class of compounds with the potential for diverse biological activities. The conjugation of a sugar moiety to a benzyl or benzylcarbamate scaffold can lead to potent and selective anticancer agents. Furthermore, related glycosylated structures have shown encouraging antimicrobial activity, and the underlying benzylcarbamate framework has been successfully targeted for enzyme inhibition. This guide highlights the significant therapeutic potential of this compound class and provides a foundational understanding of the synthetic strategies and bio-analytical methods required for their further development. Future research should focus on the synthesis and evaluation of a broader range of glycosylated benzylcarbamates to fully elucidate their structure-activity relationships and mechanisms of action.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. tsijournals.com [tsijournals.com]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay [bio-protocol.org]

- 6. youtube.com [youtube.com]

- 7. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In-Silico Modeling of Ethyl 4-(rhamnosyloxy)benzylcarbamate Protein Binding: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4-(rhamnosyloxy)benzylcarbamate (ERBC), a natural compound found in Moringa oleifera, has demonstrated potential as a dipeptidyl peptidase-4 (DPP4) inhibitor, a key target in the management of type 2 diabetes.[1][2][3][4] This technical guide provides an in-depth overview of the in-silico modeling of ERBC's binding to DPP4, summarizing key quantitative data, detailing relevant experimental protocols for molecular docking and molecular dynamics simulations, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a carbamate (B1207046) derivative originating from rhamnosides, which are naturally occurring glycosylated molecules.[5] Its investigation as a therapeutic agent is focused on its ability to modulate biological pathways related to glycosylation, with a particular emphasis on its inhibitory action against dipeptidyl peptidase-4 (DPP4).[1][2][3][5] DPP4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control.[6][7]

In-silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the binding interactions between small molecules like ERBC and their protein targets at an atomic level. These computational methods are instrumental in modern drug discovery, offering insights into binding affinity, interaction modes, and the stability of protein-ligand complexes.[8][9] This guide will delve into the specifics of modeling the interaction between ERBC and DPP4.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-silico and in-vitro studies of this compound's interaction with DPP4.

Table 1: In-Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) |

| This compound (ERBC) | DPP4 | 0.798 |

| Vildagliptin (Positive Control) | DPP4 | 0.528 |

| Data sourced from in-vitro studies on ERBC's ability to inhibit DPP4 activity.[1][2] |

Table 2: Molecular Docking and Dynamics Simulation Data

| Parameter | Value Range | Description |

| Molecular Docking | ||

| Binding Energy (kcal/mol) | -72.820 to -74.760 | The calculated binding affinity of ERBC to the active site of DPP4. |

| RMSD of best pose (Å) | ≤2.000 to 2.447 | The root-mean-square deviation of the docked pose compared to a reference, indicating docking accuracy. |

| Molecular Dynamics Simulation | ||

| ∆RMSD LigMove (Å) over 50 ns | 0.562 to 12.674 | The change in root-mean-square deviation of the ligand over the simulation time, indicating stability. |

| This data originates from molecular docking and dynamics simulations of ERBC with the DPP4 protein (PDB ID: 3G0B).[2] |

Experimental Protocols

This section details standardized in-silico experimental protocols for molecular docking and molecular dynamics simulations, representative of the methodologies used to study the interaction between this compound and DPP4.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock Vina and UCSF Chimera.

3.1.1. Preparation of the Receptor (DPP4)

-

Obtain Protein Structure: Download the crystal structure of DPP4 (e.g., PDB ID: 3G0B) from the Protein Data Bank (RCSB PDB).

-

Prepare the Receptor:

-

Load the PDB file into UCSF Chimera.

-

Remove water molecules and any co-crystallized ligands or non-essential ions.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges using a force field (e.g., AMBER).

-

Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

-

3.1.2. Preparation of the Ligand (ERBC)

-

Obtain Ligand Structure: The 2D or 3D structure of this compound can be obtained from databases like PubChem (CID: 101942512).[10]

-

Prepare the Ligand:

-

Load the ligand structure into UCSF Chimera.

-

Add hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

3.1.3. Docking Simulation

-

Define the Binding Site: Identify the active site of DPP4. For ERBC, key interacting residues are Glu205 and Glu206.[1][2] Define a grid box that encompasses this active site.

-

Run AutoDock Vina:

-

Specify the prepared receptor and ligand files.

-

Input the coordinates and dimensions of the grid box.

-

Execute the docking simulation. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities.

-

3.1.4. Analysis of Results

-

Visualize Docking Poses: Load the docked poses into a molecular visualization tool like PyMOL or UCSF Chimera.

-

Analyze Interactions: Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of ERBC and the amino acid residues in the DPP4 active site.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex. The following is a generalized protocol using GROMACS.

3.2.1. System Preparation

-

Prepare the Protein-Ligand Complex: Use the best-ranked docked pose of the ERBC-DPP4 complex from the molecular docking step.

-

Generate Ligand Topology: Generate a topology file for ERBC using a tool like the CGenFF server, which is compatible with the CHARMM force field.

-

Choose a Force Field: Select an appropriate force field for the protein and ligand (e.g., CHARMM36).

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

3.2.2. Simulation Steps

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to achieve the correct density.

-

Production MD Run: Run the production simulation for a desired length of time (e.g., 50-100 ns) to collect trajectory data.

3.2.3. Trajectory Analysis

-

Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

-

Root-Mean-Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Radius of Gyration (Rg): Determine the Rg of the protein to assess its compactness during the simulation.

-

Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between ERBC and DPP4 throughout the simulation to understand the persistence of key binding interactions.

Visualizations

DPP4 Signaling Pathway in Glucose Homeostasis

Caption: DPP4 signaling pathway in glucose homeostasis and the inhibitory action of ERBC.

In-Silico Modeling Workflow

Caption: Workflow for in-silico modeling of ERBC-DPP4 interaction.

Conclusion

The in-silico modeling of this compound provides compelling evidence for its potential as a Dipeptidyl Peptidase-4 inhibitor. The quantitative data from molecular docking and dynamics simulations indicate a stable and high-affinity interaction with the DPP4 active site, consistent with its observed in-vitro inhibitory activity. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct similar computational studies, contributing to the rational design and development of novel therapeutic agents targeting DPP4 and other proteins of interest. Further in-vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic potential of ERBC.

References

- 1. An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-journal.usd.ac.id [e-journal.usd.ac.id]

- 3. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]

- 4. Identification of Potential Dipeptidyl Peptidase (DPP)-IV Inhibitors among Moringa oleifera Phytochemicals by Virtual Screening, Molecular Docking Analysis, ADME/T-Based Prediction, and In Vitro Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation [scholarworks.indianapolis.iu.edu]

- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. youtube.com [youtube.com]

- 10. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Ethyl 4-(rhamnosyloxy)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(rhamnosyloxy)benzylcarbamate, a natural compound isolated from the leaves of Moringa oleifera, is emerging as a molecule of interest with potential therapeutic applications.[][] This technical guide synthesizes the current understanding of its mechanism of action, with a primary focus on its computationally predicted role as a dipeptidyl peptidase-4 (DPP4) inhibitor. While extensive experimental data on this specific compound remains limited, this document provides a framework for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, drawing insights from studies on Moringa oleifera extracts and related compounds. Detailed, generic experimental protocols and conceptual diagrams are presented to guide future in vitro and in vivo investigations into this promising natural product.

Core Mechanism of Action: Dipeptidyl Peptidase-4 (DPP4) Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of dipeptidyl peptidase-4 (DPP4), an enzyme crucial in glucose homeostasis. This assertion is primarily based on molecular dynamics simulations, which have provided a putative binding mode and a significant inhibitory constant.

Quantitative Data

A singular quantitative value for the bioactivity of this compound has been reported in a computational study. This value suggests a potent inhibitory effect on DPP4.

| Bioactivity | Target | IC50 Value | Source Type |

| Inhibition | Dipeptidyl Peptidase-4 (DPP4) | 0.798 µM | Molecular Dynamics Simulation |

Note: This IC50 value is derived from a computational study and awaits comprehensive experimental validation.

Putative Signaling Pathway

The inhibition of DPP4 by this compound is predicted to enhance the function of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation by DPP4, the compound would prolong their activity, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This ultimately contributes to improved glycemic control.

Potential Ancillary Biological Activities

This compound originates from Moringa oleifera, a plant renowned for its rich phytochemical composition and diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] While specific experimental data for the pure compound is not yet available, it is plausible that it shares some of these properties.

-

Antioxidant Activity: The phenolic and flavonoid moieties within the structure of this compound suggest a potential for free radical scavenging.[]

-

Anti-inflammatory Effects: As a benzylcarbamate derivative, the compound may possess anti-inflammatory properties by modulating inflammatory pathways.[]

-

Antimicrobial Properties: Various compounds from Moringa oleifera have demonstrated antimicrobial effects, indicating a potential avenue for investigation for this molecule.

Experimental Protocols (Generic Methodologies)

The following are detailed, generic protocols for assessing the biological activities discussed. It is critical to note that these are standardized methods and have not been specifically reported for this compound.

DPP4 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro fluorometric assay to determine the DPP4 inhibitory activity of a test compound.

Materials:

-

Recombinant human DPP4 enzyme

-

DPP4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

Positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in Assay Buffer to achieve a range of desired concentrations.

-

In the 96-well plate, add the test compound dilutions, positive control, and a vehicle control (buffer with solvent).

-

Add the DPP4 enzyme solution to all wells except for the blank.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the DPP4 substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.

Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

-

Test compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well microplate

-

Spectrophotometer (absorbance at ~517 nm)

Procedure:

-

Prepare a stock solution of the test compound and a serial dilution.

-

In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity in Macrophage Cell Line

This protocol provides a general method for assessing the anti-inflammatory potential of a compound in a cell-based assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Positive control (e.g., Dexamethasone)

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

Cell viability assay kit (e.g., MTT, MTS)

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluency.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Induce inflammation by adding LPS to the cell culture medium (except for the negative control wells).

-

Incubate for 24 hours.

-

Assess cell viability to rule out cytotoxicity of the compound.

-

Collect the cell culture supernatant to measure the levels of nitric oxide (using Griess Reagent) and pro-inflammatory cytokines (using ELISA).

-

Analyze the reduction in nitric oxide and cytokine production in the presence of the test compound compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, primarily driven by its computationally predicted potent inhibition of DPP4. However, the current understanding is largely theoretical and lacks the necessary experimental validation. Future research should prioritize the in vitro confirmation of its DPP4 inhibitory activity and the determination of its IC50 value through rigorous enzymatic assays. Furthermore, comprehensive studies are warranted to explore its potential antioxidant, anti-inflammatory, and antimicrobial properties, including the elucidation of the underlying signaling pathways. Such investigations will be crucial in substantiating the therapeutic potential of this natural compound and paving the way for its further development.

References

- 3. Antioxidant and Anti-Inflammatory Activities of the Crude Extracts of Moringa oleifera from Kenya and Their Correlations with Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Antimicrobial Evaluations of Moringa oleifera Lam Leaves Extract and Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Guide to its Discovery in Moringa oleifera

For Immediate Release

A Deep Dive into the Phytochemistry of Moringa oleifera: The Discovery and Significance of Ethyl 4-(rhamnosyloxy)benzylcarbamate

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery of this compound and its related compounds within Moringa oleifera, the "miracle tree." This document outlines the isolation and characterization of this carbamate (B1207046) glycoside, its potential therapeutic mechanism of action as a Dipeptidyl Peptidase-4 (DPP4) inhibitor, and the experimental protocols employed in its study.

Executive Summary

Moringa oleifera is a plant renowned for its rich phytochemical profile, which includes a variety of alkaloids, flavonoids, and glycosides. Among these are unique carbamate and thiocarbamate glycosides, first extensively characterized by Faizi et al. in the mid-1990s. One such compound, O-ethyl-4-(α-l-rhamnosyloxy)benzyl carbamate, has garnered interest for its potential bioactivity. Recent computational studies have identified this compound as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP4), a key enzyme in glucose metabolism, suggesting its therapeutic potential for type 2 diabetes. This guide provides a detailed overview of the discovery, quantification of related compounds, experimental procedures, and the relevant biological signaling pathway.

Discovery and Characterization

The initial discovery of a class of carbamate and thiocarbamate glycosides in Moringa oleifera leaves was the result of bioassay-directed fractionation and isolation. A seminal study by Faizi, Siddiqui, Saleem, and others, published in Phytochemistry in 1995, detailed the isolation of six new and three synthetically known glycosides from an ethanolic extract of the leaves.[1] The structures of these compounds, which are rare in nature due to being fully acetylated glycosides, were elucidated using advanced spectroscopic methods, including 2D NMR techniques.[1]

While the compound of interest is specifically named "this compound" or "O-ethyl-4-(α-l-rhamnosyloxy)benzyl carbamate" in later literature and databases, the foundational work by Faizi et al. laid the groundwork for identifying this family of molecules.[2][3][4][5]

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of this compound in various parts of the Moringa oleifera plant. However, quantitative analyses of structurally related and co-occurring bioactive glycosides, such as niazirin, have been performed and can provide a contextual basis for expected yields.

| Compound | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Niazirin | Pods | Chloroform (B151607) extract, FCPC | 70 mg from 1 g of crude extract | [6] |

| Niazirin | Leaves | HPLC | 0.038% | [7] |

| Niazirin | Pods | HPLC | 0.033% | [7] |

| Niaziridin | Leaves | HPLC | 0.015% | [7] |

| Niaziridin | Pods | HPLC | 0.039% | [7] |

FCPC: Fast Centrifugal Partition Chromatography; HPLC: High-Performance Liquid Chromatography

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and bioactivity assessment of this compound and related compounds, based on established phytochemical and pharmacological research.

Isolation and Purification of Carbamate Glycosides

The isolation of carbamate glycosides from Moringa oleifera leaves is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on the work of Faizi et al. and other similar phytochemical studies.

-

Plant Material Collection and Preparation: Fresh leaves of Moringa oleifera are collected, shade-dried, and then coarsely powdered.

-

Extraction: The powdered leaves are exhaustively extracted with ethanol (B145695) (or methanol) at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., hypotensive or DPP4 inhibitory activity). The most active fraction (typically the ethyl acetate or chloroform fraction for these types of compounds) is selected for further separation.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Preparative Thin-Layer Chromatography (TLC) and/or HPLC: Fractions showing similar profiles on analytical TLC are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

-

Final Purification: The isolated compounds are often recrystallized to achieve high purity.

Structural Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups characteristic of carbamates.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the complete chemical structure, including the stereochemistry of the sugar moiety.

DPP4 Inhibition Assay

The inhibitory activity of this compound against DPP4 can be determined using an in vitro fluorescence-based assay.

-

Reagents: Human recombinant DPP4 enzyme, a fluorogenic substrate such as Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), and a suitable buffer (e.g., Tris-HCl).

-

Procedure:

-

The test compound (dissolved in DMSO) is pre-incubated with the DPP4 enzyme in a 96-well microplate.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The plate is incubated at 37°C.

-

The fluorescence intensity is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without the enzyme). The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is then determined. A study reported an IC₅₀ value of 0.798 µM for Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate against DPP4.[8]

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Experimental workflow for the isolation of this compound.

DPP4 Inhibition Signaling Pathway

Caption: Mechanism of action of this compound via DPP4 inhibition.

Conclusion

The discovery of this compound and its related carbamate glycosides in Moringa oleifera highlights the vast therapeutic potential of this plant. While further research is needed to quantify the concentration of this specific compound and to fully elucidate its pharmacological profile through in vivo studies, its demonstrated in silico and potential in vitro activity as a DPP4 inhibitor presents a promising avenue for the development of novel therapeutics for metabolic disorders. This guide provides a foundational understanding for researchers to build upon in their exploration of the rich phytochemistry of Moringa oleifera.

References

- 1. Fully acetylated carbamate and hypotensive thiocarbamate glycosides from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. staff.cimap.res.in [staff.cimap.res.in]

- 8. Molecular Dynamics Simulations of Ethyl-4-[(α-L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]

The Therapeutic Potential of Rhamnoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnoside derivatives, a diverse class of glycosidic compounds found extensively in the plant kingdom, are emerging as promising candidates in the field of drug discovery. Characterized by a rhamnose sugar moiety linked to a variety of aglycones, these natural products exhibit a broad spectrum of pharmacological activities. Their therapeutic potential spans across multiple domains, including anti-cancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial applications. This technical guide provides an in-depth overview of the core therapeutic targets of rhamnoside derivatives, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics derived from these versatile natural compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various rhamnoside derivatives, providing a comparative overview of their potency and efficacy.

Table 1: Anticancer and Cytotoxic Activities of Rhamnoside Derivatives

| Rhamnoside Derivative | Cell Line | Activity | IC50 Value | Citation |

| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 227 µM | [1] |

| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | Ehrlich Ascites Carcinoma (EAC) | In vivo tumor cell growth inhibition | 50 mg/kg body weight (70.89% inhibition) | [2][3] |

| Methoxylated Flavonoid Rhamnoside 1 | MCF 7 (Breast Cancer) | Cytotoxic activity | 2.17 µM | [4] |

| Methoxylated Flavonoid Rhamnoside 1 | A2780 (Ovarian Cancer) | Cytotoxic activity | 0.53 µM | [4] |

| Methoxylated Flavonoid Rhamnoside 1 | HT29 (Colon Cancer) | Cytotoxic activity | 2.16 µM | [4] |

| Acetylated Methoxylated Flavonoid Rhamnoside 9 | MCF 7 (Breast Cancer) | Cytotoxic activity | 2.19 µM | [4] |

| Acetylated Methoxylated Flavonoid Rhamnoside 9 | HT29 (Colon Cancer) | Cytotoxic activity | 3.18 µM | [4] |

| Kaempferol-3-O-rhamnoside | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition of cell proliferation, invasion, and migration | 10 µM, 100 µM, 1000 µM (dose-dependent) | [5] |

Table 2: Anti-inflammatory and Antioxidant Activities of Rhamnoside Derivatives

| Rhamnoside Derivative | Assay | Activity | IC50 Value/Activity | Citation |

| Kaempferol | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | 15.4 µM | [6] |

| α-Rhamnoisorobin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | 37.7 µM | [6] |

| α-rhamnrtin-3-α-rhamnoside (ARR) | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Anti-inflammatory | Significant inhibition at 100 µg/ml | [7][8] |

| Kaempferol-3-O-β-D-glucopyranosyl(1→2)-α-L-rhamnopyranoside | Intracellular ROS Inhibition (HaCaT cells) | Antioxidant | 7.58 µM | [9] |

| α-Rhamnoisorobin (Compound 7) | DPPH Radical Scavenging | Antioxidant | 0.71 µg/ml | [10][11] |

| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | DPPH Radical Scavenging | Antioxidant | Strong activity | [2][3] |

Table 3: Antimicrobial and Antiviral Activities of Rhamnoside Derivatives

| Rhamnoside Derivative | Organism/Virus | Activity | MIC/EC50/IC50 Value | Citation |

| Acylated methyl a-L-rhamnopyranoside derivatives | Bacillus subtilis, Salmonella typhi, etc. | Antibacterial | MIC: 91.90-171.14 µg/ml | [12] |

| Acylated methyl a-L-rhamnopyranoside derivatives | Macrophomina phaseolina, Curvularia lunata, etc. | Antifungal | MIC: 0.74-9.88 mg/ml | [12] |

| α-Rhamnoisorobin (Compound 7) | Various bacteria and fungi | Antimicrobial | MIC: 1-2 µg/ml | [11] |

| Taxifolin-7-O-α-L-rhamnopyranoside (TR) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 32-64 µg/ml | |

| Quercetin 7-rhamnoside (Q7R) | Porcine epidemic diarrhea virus (PEDV) | Antiviral | IC50: 0.014 µg/mL | [13] |

| Quercetin-3-O-rhamnoside | Oropouche virus (OROV) | Antiviral | EC50: 53.5 ± 26.5 µM | |

| Myricetin-3-rhamnoside | Human Immunodeficiency Virus (HIV) | Antiviral | EC50: 120 µM | [14] |

| Myricetin-3-(6-rhamnosylgalactoside) | Human Immunodeficiency Virus (HIV) | Antiviral | EC50: 45 µM | [14] |

| Rhamnolipids Mixture (M15RL) | Herpes Simplex Virus-1 (HSV-1) and HSV-2 | Antiviral | Complete inactivation at 6 µg/mL | [15] |

| Rhamnolipids Mixture (M15RL) | Human Coronavirus 229E (HCoV-229E) | Antiviral | Complete inactivation at 25 µg/mL | [15] |

| Rhamnolipids Mixture (M15RL) | SARS-CoV-2 | Antiviral | Complete inactivation at 50 µg/mL | [15] |

Key Signaling Pathways and Mechanisms of Action

Rhamnoside derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Neuroprotection via SIRT3 Upregulation

A newly synthesized rhamnoside derivative, PL171, has been shown to alleviate Alzheimer's disease-like pathology by upregulating Sirtuin 3 (SIRT3). This upregulation leads to the deacetylation and activation of downstream targets like MnSOD and OSCP, ultimately reducing oxidative stress and mitochondrial dysfunction.[16]

Promotion of Aβ Degradation via MMP-3/9 Upregulation

Another novel rhamnoside derivative, PL402, has demonstrated potential in Alzheimer's disease therapy by promoting the degradation of amyloid-beta (Aβ) plaques. PL402 achieves this by upregulating the expression of matrix metalloproteinases 3 and 9 (MMP-3/9), which are known amyloid-degrading enzymes.[17]

References

- 1. Non-invasive In Vivo Fluorescence Optical Imaging of Inflammatory MMP Activity Using an Activatable Fluorescent Imaging Agent [jove.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. Enzolution™ SIRT3 Assay System Technical Manual [protocols.io]

- 15. MIC determination by broth microdilution. [bio-protocol.org]

- 16. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

A Technical Guide to the Preliminary Cytotoxicity Screening of Ethyl 4-(rhamnosyloxy)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural product found in Moringa oleifera[][2], a plant known for a variety of bioactive compounds.[3] Structurally, it is a carbamate (B1207046) derivative of a rhamnoside, a type of glycoside.[4] While research has suggested potential antioxidant and anti-inflammatory properties for this compound, comprehensive data on its cytotoxic effects against cancerous or healthy cell lines is not yet available in peer-reviewed literature.[] This guide provides a robust framework for conducting a preliminary cytotoxicity screening of this compound. It includes a detailed protocol for the widely accepted MTT assay, a template for data presentation, and standardized workflows to ensure reproducible and reliable results. The methodologies outlined herein are designed to serve as a foundational step for researchers investigating the therapeutic potential or toxicological profile of this and other novel compounds.

Introduction

This compound (CAS No: 208346-80-9) is a compound of interest due to its natural origin and chemical structure, which suggests potential biological activity.[][2][4] Preliminary investigation into the cytotoxicity of a novel compound is a critical first step in the drug discovery process.[5][6] It provides essential information about the concentration range at which the compound exerts a biological effect, its potential as a therapeutic agent (e.g., an anti-cancer drug), and its general toxicity to living cells.[6][7]

This document outlines the necessary experimental procedures to determine the cytotoxic profile of this compound. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][8]

Experimental Protocols

A tiered approach is recommended, starting with a broad screening assay like the MTT to determine the effective concentration range, followed by more specific assays if cytotoxicity is observed.[5]

The MTT assay is a quantitative colorimetric method used to measure the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[9][10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells.[11]

2.1.1. Materials

-

96-well flat-bottom sterile tissue culture plates

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[5][10]

2.1.2. Experimental Procedure

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:

-

Untreated Control: Cells with fresh medium only.

-

Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the compound dilutions (e.g., 0.5%).[6]

-

Blank Control: Medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for standard exposure times, such as 24, 48, and 72 hours, at 37°C and 5% CO₂.[5]

-

MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[5] Mix gently on an orbital shaker for 15-20 minutes to ensure the crystals are fully dissolved.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

2.1.3. Data Analysis Cell viability is calculated as a percentage relative to the untreated control cells using the following formula:

Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, should be determined by plotting a dose-response curve (Cell Viability % vs. Compound Concentration) using non-linear regression analysis.[5][12]

Data Presentation

Quantitative results from the cytotoxicity screening should be summarized in a clear and concise table to allow for easy comparison of the compound's effects across different cell lines and time points.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Type | Incubation Time (hours) | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| HeLa | Cervical Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| HEK293 | Non-Cancerous Kidney | 24 | Data |

| 48 | Data |

| | | 72 | Data |

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and a potential signaling pathway for further investigation.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Should this compound demonstrate significant cytotoxicity, particularly against cancer cell lines, subsequent studies should focus on elucidating its mechanism of action. A common mechanism for anti-cancer compounds is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway, which could be a potential area of investigation.

Caption: A hypothetical intrinsic apoptosis signaling pathway for investigation.

Conclusion

This guide provides a comprehensive and standardized approach for the initial cytotoxic evaluation of this compound. The successful execution of these protocols will yield crucial preliminary data on the compound's biological activity, informing decisions regarding its potential for further development as a therapeutic agent. Should the compound exhibit promising and selective cytotoxicity, further mechanistic studies, such as apoptosis assays, cell cycle analysis, and target identification, will be warranted.

References

- 2. This compound | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 208346-80-9 | IIA34680 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Ethyl 4-(rhamnosyloxy)benzylcarbamate from Moringa oleifera

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and isolation of Ethyl 4-(rhamnosyloxy)benzylcarbamate and related carbamate (B1207046) glycosides from the leaves of Moringa oleifera. The methodologies described are based on established phytochemical isolation techniques for this plant species.

Introduction